molecular formula C9H5BrF4O B13538456 3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13538456
M. Wt: 285.03 g/mol
InChI Key: PPQXBSBJMIXWPV-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one: , also known by its IUPAC name 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester , has the chemical formula C₁₅H₁₂BrFO₂ with a molecular weight of approximately 323.157 g/mol . This compound belongs to the class of aryl esters and contains both fluorine and bromine substituents.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves esterification of 3-phenylpropionic acid with 2-bromo-4-fluorophenol. The reaction typically proceeds under acidic conditions using a suitable acid catalyst. The esterification reaction can be represented as follows:

3-Phenylpropionic acid+2-Bromo-4-fluorophenol3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one\text{3-Phenylpropionic acid} + \text{2-Bromo-4-fluorophenol} \rightarrow \text{this compound} 3-Phenylpropionic acid+2-Bromo-4-fluorophenol→this compound

Industrial Production:

While specific industrial production methods may vary, large-scale synthesis often employs efficient and cost-effective processes. These methods prioritize yield, purity, and scalability.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic aromatic substitution (S_NAr).

Common Reagents and Conditions:

    Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and heat.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., DMF, DMSO).

Major Products:

The major products depend on the specific reaction conditions. For example:

  • Esterification yields the desired ester.
  • Reduction leads to the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Potential use in drug discovery due to its structural features.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains context-dependent. its functional groups (aryl halide, carbonyl) suggest potential interactions with biological targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, we can compare it to related compounds:

    Benzamide, N-(4-fluorophenyl)-3-bromo-: : Similar halogenated benzamide.

    2-Fluorobenzoic acid, 2-bromo-4-fluorophenyl ester: : Another related ester.

Properties

Molecular Formula

C9H5BrF4O

Molecular Weight

285.03 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5BrF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2

InChI Key

PPQXBSBJMIXWPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F

Origin of Product

United States

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